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molecular formula C12H12N2O B8364340 3-methoxy-N-phenylpyridine-2-amine

3-methoxy-N-phenylpyridine-2-amine

Cat. No. B8364340
M. Wt: 200.24 g/mol
InChI Key: SJRBLHQDSPJVMH-UHFFFAOYSA-N
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Patent
US09005772B2

Procedure details

1 L 3-neck flask is charged with Pyridinium chloride (52.2 g, 452 mmol) and 3-methoxy-N-phenylpyridine-2-amine (9 g, 45.2 mmol). The reaction mixture is heated to 200° C. for 4 h. The reaction mixture is dumped into 5% HCl (200 mL), and extracted with 3×300 mL ETOAC. The organic portion is combined and purified by column chromatography (100% DCM) to yield the desired product.
Quantity
52.2 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[NH+]1C=CC=CC=1.C[O:9][C:10]1[C:11]([NH:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[N:12][CH:13]=[CH:14][CH:15]=1>Cl>[C:17]1([NH:16][C:11]2[C:10]([OH:9])=[CH:15][CH:14]=[CH:13][N:12]=2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
52.2 g
Type
reactant
Smiles
[Cl-].[NH+]1=CC=CC=C1
Name
Quantity
9 g
Type
reactant
Smiles
COC=1C(=NC=CC1)NC1=CC=CC=C1
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 3×300 mL ETOAC
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (100% DCM)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC1=NC=CC=C1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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